N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned seems to be a derivative of indole, containing additional functional groups that could potentially influence its biological activity.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in the chemical community . Various methods have been developed, often involving the construction of the indole ring system through novel synthetic methods .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the specific structure of the compound. Indoles readily undergo electrophilic substitution due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. Indoles are generally crystalline and colorless in nature with specific odors .Scientific Research Applications
Synthesis and Chemical Reactivity
A foundational aspect of the research into N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide involves its synthesis and chemical reactivity. Studies have explored the synthesis of related compounds, highlighting the potential for this chemical to be used in various pharmaceutical and chemical fields due to its unique structural properties and reactivity. For instance, a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes has been developed for the synthesis of E-aryl ethenesulfonamides, demonstrating the compound's utility in chemical synthesis (Aramini et al., 2003).
Photodynamic Therapy Applications
Another significant area of application for derivatives of this compound is in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them potent candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Potential
Research into the modification of sulfonamide compounds has revealed their potential in developing treatments for various diseases, including cancer and viral infections. For example, celecoxib derivatives have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, showcasing the diverse therapeutic applications of sulfonamide-based compounds (Küçükgüzel et al., 2013).
Enzyme Inhibition for Disease Treatment
Sulfonamides have been studied extensively for their ability to inhibit various enzymes, offering pathways to treat diseases such as Alzheimer's. Brominated 2-phenitidine derivatives, for example, have shown promise as inhibitors of cholinesterases, suggesting potential applications in Alzheimer’s disease treatment (Abbasi et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that HMS1653D02 could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that HMS1653D02 may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Future Directions
properties
IUPAC Name |
N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O5S/c1-2-27(25,26)21-13-5-3-4-11(8-13)16(22)10-18(24)14-9-12(19)6-7-15(14)20-17(18)23/h3-9,21,24H,2,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZHVAMDLETOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide |
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